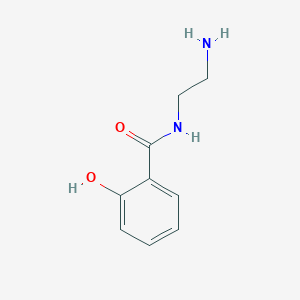
N-(2-aminoethyl)-2-hydroxybenzamide
概述
描述
N-(2-aminoethyl)-2-hydroxybenzamide is an organic compound that features both an amine and a hydroxyl group attached to a benzamide structure
作用机制
Biochemical Pathways
The biochemical pathways affected by N-(2-aminoethyl)-2-hydroxybenzamide are currently unknown . It’s plausible that it could influence pathways related to amino acid metabolism or neurotransmission, given its structural similarity to certain amino acids and neurotransmitters.
Result of Action
The molecular and cellular effects of this compound’s action are currently unknown . It’s plausible that it could have effects on cellular signaling or neurotransmission, given its structural similarity to certain amino acids and neurotransmitters.
生化分析
Biochemical Properties
N-(2-aminoethyl)-2-hydroxybenzamide has been shown to interact with various enzymes and proteins, particularly those involved in the formation and maintenance of the extracellular matrix (ECM) . The compound’s interactions with these biomolecules can lead to significant morphological, biochemical, and biomechanical alterations in the ECM .
Cellular Effects
In terms of cellular effects, this compound has been observed to cause disruptions and irregularities in the ECM produced by vascular smooth muscle cells (VSMCs) . These changes can influence cell function, potentially impacting cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
At the molecular level, this compound exerts its effects through binding interactions with biomolecules and changes in gene expression . For instance, it has been found to make collagen type I more extractable, indicating potential enzyme inhibition or activation .
Temporal Effects in Laboratory Settings
Over time, this compound has been observed to cause long-term effects on cellular function in both in vitro and in vivo studies . These effects include changes in the stiffness and brittleness of collagen, indicating alterations in the 3D organization associated with elasticity .
Dosage Effects in Animal Models
The effects of this compound have been studied in animal models, particularly in relation to dosage
Metabolic Pathways
This compound is involved in various metabolic pathways, interacting with enzymes and cofactors
Transport and Distribution
The transport and distribution of this compound within cells and tissues are critical aspects of its biochemical properties
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-aminoethyl)-2-hydroxybenzamide typically involves the reaction of 2-hydroxybenzoic acid with ethylenediamine. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The process involves the activation of the carboxylic acid group of 2-hydroxybenzoic acid, followed by nucleophilic attack by the amine group of ethylenediamine.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up by optimizing reaction conditions such as temperature, pressure, and the use of catalysts. The use of continuous flow reactors can also enhance the efficiency and yield of the synthesis process.
化学反应分析
Types of Reactions
N-(2-aminoethyl)-2-hydroxybenzamide can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a carbonyl group.
Reduction: The amide group can be reduced to form an amine.
Substitution: The amine group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide can be used.
Reduction: Reducing agents like lithium aluminum hydride or hydrogen gas in the presence of a catalyst can be employed.
Substitution: Reagents such as alkyl halides or acyl chlorides can be used for substitution reactions.
Major Products Formed
Oxidation: Formation of 2-hydroxybenzaldehyde or 2-hydroxybenzoic acid derivatives.
Reduction: Formation of N-(2-aminoethyl)-2-hydroxybenzylamine.
Substitution: Formation of N-(2-substituted aminoethyl)-2-hydroxybenzamide derivatives.
科学研究应用
N-(2-aminoethyl)-2-hydroxybenzamide has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential role in enzyme inhibition and as a ligand for metal ion binding.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.
Industry: Utilized in the development of new materials and as a precursor for the synthesis of polymers.
相似化合物的比较
Similar Compounds
N-(2-aminoethyl)-3-aminopropyltrimethoxysilane: Similar in structure but contains a silane group.
N-(2-aminoethyl)-1-aziridineethanamine: Contains an aziridine ring instead of a benzamide structure.
2-hydroxybenzylamine: Lacks the amide group but contains similar functional groups.
Uniqueness
N-(2-aminoethyl)-2-hydroxybenzamide is unique due to the presence of both an amine and a hydroxyl group attached to a benzamide structure. This combination of functional groups allows for diverse chemical reactivity and potential applications in various fields. The compound’s ability to form hydrogen bonds and participate in nucleophilic substitution reactions makes it a versatile building block for the synthesis of more complex molecules.
属性
IUPAC Name |
N-(2-aminoethyl)-2-hydroxybenzamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H12N2O2/c10-5-6-11-9(13)7-3-1-2-4-8(7)12/h1-4,12H,5-6,10H2,(H,11,13) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MJPIALJMHRDNQD-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C(=O)NCCN)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H12N2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
180.20 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
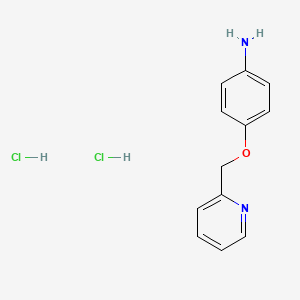
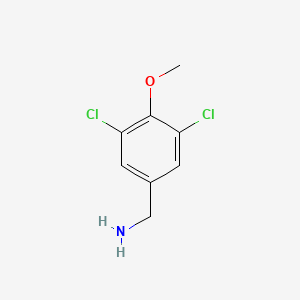
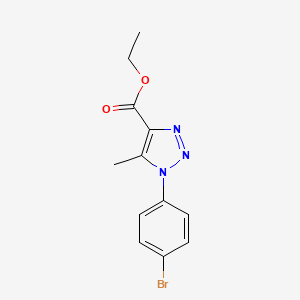

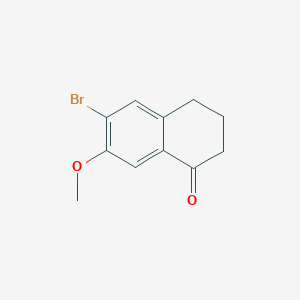
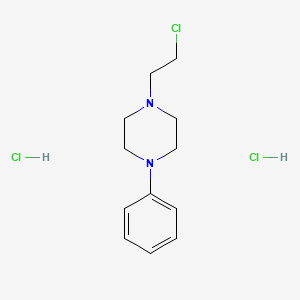

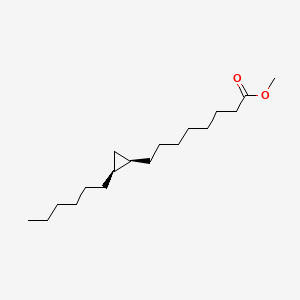

![8-Cyclopentyl-5-methyl-2-(methylthio)pyrido[2,3-d]pyrimidin-7(8H)-one](/img/structure/B3132030.png)
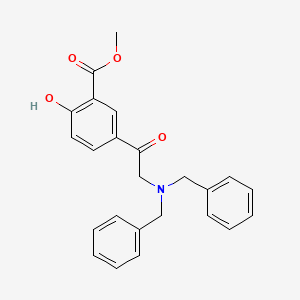
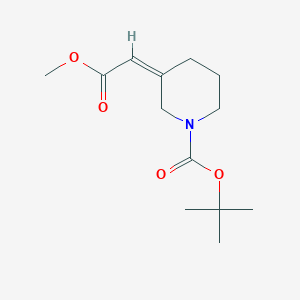
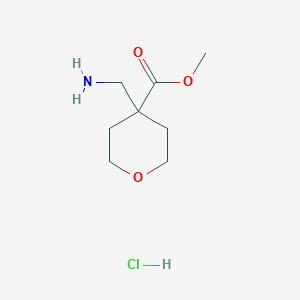
![Diethyl [(2,4-dinitrophenyl)amino]malonate](/img/structure/B3132059.png)
